molecular formula C14H11F3N2O B1270847 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 811841-49-3

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B1270847
CAS RN: 811841-49-3
M. Wt: 280.24 g/mol
InChI Key: BIVQEHDNRFPDON-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide, with the CAS Number 811841-49-3, is a compound with a molecular weight of 280.25 . It is also known as an irritant .


Synthesis Analysis

There are several papers related to the synthesis of compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide . For instance, one study attempted to synthesize N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous derivatives . Another study mentioned a Pd-catalyzed coupling reaction used in the synthesis process .


Molecular Structure Analysis

The molecular structure of 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be represented by the linear formula C14H11F3N2O . The InChI code for this compound is 1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20) .


Physical And Chemical Properties Analysis

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a white to brown solid . It has a molecular weight of 294.27 g/mol . The compound’s IUPAC name is 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide . Its InChI code is 1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) .

Scientific Research Applications

Proteomics Research

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide: is utilized in proteomics research due to its biochemical properties. It serves as a precursor or an intermediate in the synthesis of more complex compounds that interact with proteins, aiding in the study of protein function, structure, and interactions .

Chemical Synthesis

This compound is valuable in chemical synthesis, where it’s used to create a variety of derivatives. These derivatives are then applied in the development of new pharmaceuticals, agrochemicals, and other industrially relevant chemicals .

Material Science

In material science, 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be incorporated into the design of novel materials. Its trifluoromethyl group may confer unique electronic properties, making it suitable for use in electronic devices or as a component in specialty coatings .

Analgesic Drug Development

Research has explored the use of this compound in the development of analgesic drugs. Its structural analogues have shown potential in acting against pain models in mice, indicating its relevance in pain management and therapeutic applications .

Pharmacological Studies

The compound’s role in pharmacological studies is significant. It may act as a ligand for various receptors or enzymes, helping to elucidate the mechanisms of action of new drugs and contributing to the discovery of novel therapeutic targets .

Analytical Chemistry

In analytical chemistry, 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Safety and Hazards

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There are several papers related to the future directions of compounds similar to 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide . For instance, one paper discusses the discovery of a novel EGFR inhibitor from a designed small library . Another paper mentions the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

properties

IUPAC Name

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-2-1-3-12(8-10)19-13(20)9-4-6-11(18)7-5-9/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQEHDNRFPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373413
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[3-(trifluoromethyl)phenyl]benzamide

CAS RN

811841-49-3
Record name 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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